
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Potential
One key area of application for this compound is in the development of anticancer and antiviral agents. Research has demonstrated that derivatives of 1,3,4-thiadiazole, which share structural similarities with the mentioned compound, exhibit potent anticancer activity. For instance, compounds synthesized from 2-(4-aminophenyl)benzothiazole structures, incorporating different heterocyclic rings including thiadiazole, have been evaluated for their antitumor activity against a variety of human tumor cell lines. This research highlights the potential of thiadiazole derivatives as scaffolds for developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015)(source).
Furthermore, specific 2-pyrazoline-substituted 4-thiazolidinones have shown selective inhibition of leukemia cell lines, showcasing the therapeutic potential of thiadiazole derivatives in treating leukemia (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013)(source).
Antimicrobial Applications
Thiadiazole derivatives also demonstrate significant antimicrobial properties. Novel compounds synthesized from thiadiazole have been assessed for their antibacterial and antifungal activities, indicating a broad spectrum of antimicrobial efficacy. This includes potential treatments for infections caused by Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans, among others (Sah, Bidawat, Seth, & Gharu, 2014)(source).
Antifibrotic Properties
The antifibrotic activity of amino(imino)thiazolidinone derivatives has been explored, with certain compounds identified as candidates for further testing. These derivatives have shown promise in reducing the viability of fibroblasts without exhibiting anticancer effects, highlighting their potential in treating fibrotic diseases. This research suggests that thiazolidinone derivatives could serve as the basis for developing new antifibrotic therapies (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016)(source).
Drug Design and Molecular Docking
Additionally, the compound and its derivatives have been utilized in drug design and molecular docking studies. These applications help in understanding the binding mechanisms of potential drug candidates to their target receptors, aiding in the design of more effective therapeutic agents. For example, derivatives of thiadiazole have been synthesized and evaluated for their binding affinity to adenosine A3 receptors, contributing to the development of selective antagonists for therapeutic use (Jung et al., 2004)(source).
Propiedades
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-26(17-9-11-18(28-2)12-10-17)22-25-24-21(30-22)15-5-7-16(8-6-15)23-20(27)14-19-4-3-13-29-19/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRTXJTMLHSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


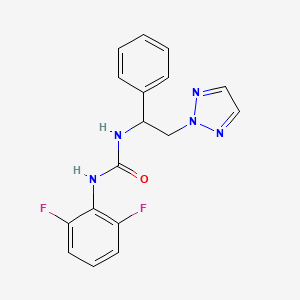
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)
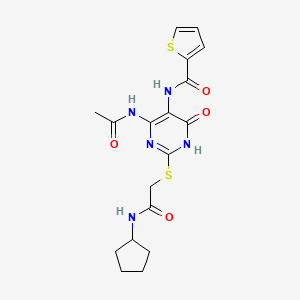
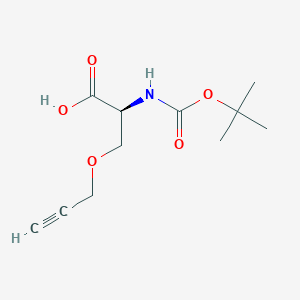
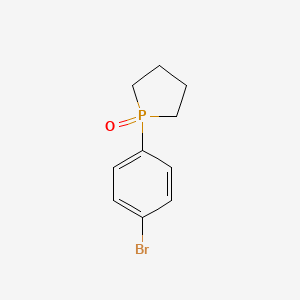

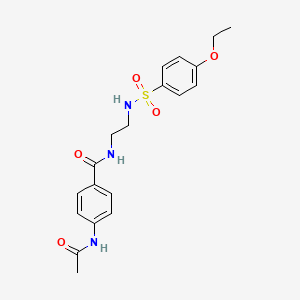
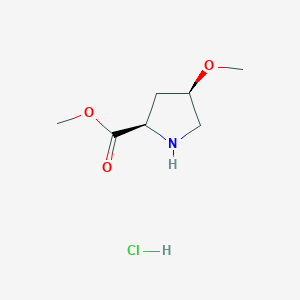
![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2895256.png)
![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895258.png)
![N-cyclopentyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2895260.png)
